2-benzyl-1-tosylaziridine
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Overview
Description
2-Benzyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a benzyl group and a tosyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyl-1-tosylaziridine can be synthesized through various methods. One common approach involves the reaction of N-tosylaziridine with benzyl bromide in the presence of a base such as cesium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under mild conditions, often with the aid of a catalyst such as ruthenium bipyridine complex .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aziridine synthesis can be applied. Industrial production would likely involve scalable reactions with optimized conditions for yield and purity, using continuous flow reactors or large-scale batch processes.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1-tosylaziridine undergoes a variety of chemical reactions, primarily driven by the reactivity of the aziridine ring. Key reactions include:
Nucleophilic Ring Opening: The strained aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more stable, open-chain compounds.
Substitution Reactions: The benzyl and tosyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Nucleophiles: Benzylamine, ethanol, thiophenol.
Catalysts: Lewis acids like boron trifluoride, protic acids like hydrochloric acid.
Solvents: Dimethylformamide, dichloromethane.
Major Products:
Aziridine Ring-Opened Products: Depending on the nucleophile used, products can include secondary amines, ethers, and thioethers.
Substituted Derivatives: Functionalized aziridines with various substituents replacing the benzyl or tosyl groups.
Scientific Research Applications
2-Benzyl-1-tosylaziridine has several applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of cancer research due to its ability to form stable, bioactive compounds.
Mechanism of Action
The mechanism of action of 2-benzyl-1-tosylaziridine primarily involves the reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions that form more stable products. The presence of electron-withdrawing groups like the tosyl group further activates the ring, facilitating these reactions .
Molecular Targets and Pathways:
Nucleophilic Attack: The aziridine ring is targeted by nucleophiles, resulting in the formation of open-chain compounds.
Functional Group Interactions: The benzyl and tosyl groups can interact with various molecular targets, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
2-Benzyl-1-tosylaziridine can be compared with other aziridines and similar nitrogen-containing heterocycles:
2-Methyl-N-tosylaziridine: Similar in structure but with a methyl group instead of a benzyl group, leading to different reactivity and applications.
2-Phenylaziridine: Lacks the tosyl group, resulting in lower reactivity and different synthetic applications.
Azetidines: Four-membered nitrogen-containing rings that are less strained and therefore less reactive than aziridines.
Uniqueness: The combination of the benzyl and tosyl groups in this compound provides a unique balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of reactions and form stable products distinguishes it from other aziridines and similar compounds.
Properties
IUPAC Name |
2-benzyl-1-(4-methylphenyl)sulfonylaziridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-13-7-9-16(10-8-13)20(18,19)17-12-15(17)11-14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISURUORMAKCTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326883 |
Source
|
Record name | 2-Benzyl-1-(4-methylbenzene-1-sulfonyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71535-50-7 |
Source
|
Record name | 2-Benzyl-1-(4-methylbenzene-1-sulfonyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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